molecular formula C21H21N3O2 B6563346 3,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide CAS No. 920180-66-1

3,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B6563346
CAS No.: 920180-66-1
M. Wt: 347.4 g/mol
InChI Key: NFWGPVGAOJADLW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is an organic compound known for its intriguing chemical structure and versatile applications in various fields. This compound features a benzamide core substituted with a 3,5-dimethyl group, connected to a 2-[(6-phenylpyridazin-3-yl)oxy]ethyl moiety. Such a combination grants the molecule unique chemical properties, making it a subject of interest in chemistry and pharmaceutical research.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the preparation of the 3,5-dimethylbenzoic acid derivative. This derivative undergoes a coupling reaction with 2-[(6-phenylpyridazin-3-yl)oxy]ethylamine, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled temperatures to form the desired amide bond.

Industrial Production Methods

For large-scale production, the process may be optimized using automated synthesizers and continuous flow reactors to enhance yield and purity. Industrial conditions would involve strict temperature controls, an inert atmosphere to prevent side reactions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions

  • Oxidation: : Can undergo mild oxidation to introduce functional groups or modify existing ones.

  • Reduction: : Can be reduced under suitable conditions to alter its functional groups.

  • Substitution: : Likely to undergo nucleophilic or electrophilic substitution due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like PCC (pyridinium chlorochromate) under anhydrous conditions.

  • Reduction: : Employing reducing agents like LiAlH4 (lithium aluminum hydride) in dry ether.

  • Substitution: : Reactions with halides or other electrophiles in the presence of bases or acids to facilitate the substitution.

Major Products

Depending on the type of reaction, products may include various functionalized derivatives of the original compound, such as hydroxylated, halogenated, or deaminated analogs.

Scientific Research Applications

3,5-Dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is used in numerous fields including:

  • Chemistry: : Investigated for its reactivity and interaction with different reagents.

  • Biology: : Studied for its potential as a bioactive molecule that can interact with biological macromolecules.

  • Medicine: : Explored for potential pharmaceutical applications, possibly as a precursor or active ingredient in drug formulations.

  • Industry: : May be used in the synthesis of specialty chemicals and materials due to its unique properties.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-12-16(2)14-18(13-15)21(25)22-10-11-26-20-9-8-19(23-24-20)17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWGPVGAOJADLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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